Cas no 42471-56-7 (2-(2-Aminobenzoyl)pyridine)
2-(2-Aminobenzoyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- (2-Aminophenyl)(pyridin-2-yl)methanone
- (2-Aminophenyl)(pyridine-2-yl)methanone
- (2-Aminophenyl)pyridin-2-ylmethanone
- 2-(2-Aminobenzoyl)pyridine
- (2-aminophenyl)-2-pyridinylMethanone
- (2-aminophenyl)-pyridin-2-ylmethanone
- 2-AMINOPHENYL 2-PYRIDYL KETONE
- 2,6-DIMETHYLTEREPHTHALIC ACID
- 2-aminophenyl-(2-pyridinyl)methanone
- aminobenzoylpyridine
- 2-(pyridine-2-carbonyl)aniline
- WEWXXYDHYCDEKY-UHFFFAOYSA-N
- MS-8510
- A825911
- F87885
- 3-Acetylthio-2-benzylpropanicacid
- DTXSID70373410
- AMY1822
- AKOS006346230
- CS-0317845
- (2-amino-phenyl)-pyridin-2-yl-methanone
- MFCD03839744
- SB53946
- 42471-56-7
- FT-0690263
- SCHEMBL367924
- 2-(pyrid-2-ylcarbonyl)aniline
- F0001-1179
- (2-aminophenyl)-(2-pyridyl)methanone
- (2-aminophenyl)(2-pyridinyl)methanone
- DA-32143
-
- MDL: MFCD03839744
- Inchi: 1S/C12H10N2O/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H,13H2
- InChI Key: WEWXXYDHYCDEKY-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CN=1)C1C=CC=CC=1N
Computed Properties
- Exact Mass: 198.07900
- Monoisotopic Mass: 198.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: nothing
- Topological Polar Surface Area: 56Ų
Experimental Properties
- Density: 1.215
- Melting Point: 153-155°C
- PSA: 55.98000
- LogP: 2.47600
2-(2-Aminobenzoyl)pyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(2-Aminobenzoyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A593805-250mg |
2-(2-Aminobenzoyl)pyridine |
42471-56-7 | 250mg |
$ 121.00 | 2023-09-08 | ||
| TRC | A593805-1g |
2-(2-Aminobenzoyl)pyridine |
42471-56-7 | 1g |
$ 368.00 | 2023-09-08 | ||
| TRC | A593805-5g |
2-(2-Aminobenzoyl)pyridine |
42471-56-7 | 5g |
$ 1438.00 | 2023-09-08 | ||
| Fluorochem | 011081-1g |
2-Aminophenyl 2-pyridyl ketone |
42471-56-7 | 95% | 1g |
£95.00 | 2022-03-01 | |
| Fluorochem | 011081-2g |
2-Aminophenyl 2-pyridyl ketone |
42471-56-7 | 95% | 2g |
£189.00 | 2022-03-01 | |
| Chemenu | CM174038-10g |
(2-aminophenyl)-pyridin-2-ylmethanone |
42471-56-7 | 95+% | 10g |
$469 | 2021-08-05 | |
| Chemenu | CM174038-1g |
(2-aminophenyl)-pyridin-2-ylmethanone |
42471-56-7 | 95+% | 1g |
$174 | 2022-06-11 | |
| Alichem | A029188849-1g |
(2-Aminophenyl)(pyridin-2-yl)methanone |
42471-56-7 | 95% | 1g |
$168.00 | 2023-09-01 | |
| Alichem | A029188849-5g |
(2-Aminophenyl)(pyridin-2-yl)methanone |
42471-56-7 | 95% | 5g |
$508.80 | 2023-09-01 | |
| eNovation Chemicals LLC | D503793-1g |
2-(2-Aminobenzoyl)pyridine |
42471-56-7 | >95% | 1g |
$320 | 2024-05-24 |
2-(2-Aminobenzoyl)pyridine Suppliers
2-(2-Aminobenzoyl)pyridine Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 2-(2-Aminobenzoyl)pyridine
Comprehensive Overview of 2-(2-Aminobenzoyl)pyridine (CAS No. 42471-56-7): Properties, Applications, and Research Insights
2-(2-Aminobenzoyl)pyridine (CAS No. 42471-56-7) is a versatile organic compound with a molecular structure combining a pyridine ring and an aminobenzoyl moiety. This unique architecture grants it significant utility in pharmaceutical research, material science, and coordination chemistry. The compound's CAS number 42471-56-7 is frequently searched in chemical databases, reflecting its relevance in synthetic pathways and industrial applications. Researchers often explore its role as a ligand in metal-organic frameworks (MOFs) or as a precursor for bioactive molecules, aligning with trends in green chemistry and drug discovery.
The 2-(2-Aminobenzoyl)pyridine structure features a pyridine nitrogen and an amino group, enabling diverse reactivity. Its molecular formula C12H10N2O and moderate polarity make it soluble in common organic solvents, a property critical for laboratory-scale reactions. Recent studies highlight its potential in fluorescence probes, driven by the growing demand for bioimaging agents. Users searching for "pyridine derivatives for sensors" or "aminobenzoyl applications" will find this compound noteworthy due to its tunable electronic properties.
In pharmaceutical contexts, CAS 42471-56-7 serves as a scaffold for designing kinase inhibitors and antimicrobial agents. The rise of AI-driven drug design has amplified interest in such heterocyclic building blocks. Computational chemists frequently query "2-(2-Aminobenzoyl)pyridine docking studies" to assess its binding affinity with target proteins. Its compatibility with click chemistry and cross-coupling reactions further enhances its appeal in modular synthesis.
Environmental considerations are increasingly shaping compound selection. 2-(2-Aminobenzoyl)pyridine derivatives are investigated for biodegradability and low eco-toxicity, addressing concerns around persistent organic pollutants. This aligns with searches like "sustainable heterocyclic compounds" or "green synthesis of pyridine analogs." Regulatory databases confirm its non-hazardous status under standard handling conditions, making it accessible for academic and industrial use.
From a commercial perspective, suppliers often list this compound under keywords such as "high-purity 2-(2-Aminobenzoyl)pyridine" or "42471-56-7 bulk suppliers." Analytical techniques like HPLC and NMR ensure quality control, with spectral data (e.g., 1H NMR peaks) being a common search parameter. The compound's stability under ambient conditions contributes to its logistical advantages.
Emerging applications include its use in organic electronics, where its conjugated system aids charge transport. With the flexible electronics market expanding, researchers examine its thin-film properties alongside queries like "pyridine-based semiconductors." Patent literature reveals its incorporation into light-emitting diodes (LEDs) and photovoltaic materials, reflecting interdisciplinary relevance.
In summary, 2-(2-Aminobenzoyl)pyridine (CAS No. 42471-56-7) bridges multiple scientific domains. Its adaptability to catalysis, medicinal chemistry, and advanced materials ensures sustained interest. By addressing trending topics like computational modeling and environmental safety, this profile caters to both novice and expert audiences while optimizing for technical SEO through structured data markup.
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